Product packaging for 2-(Pyrrolidin-3-YL)propan-2-OL(Cat. No.:CAS No. 1245649-03-9; 1357923-37-5; 351369-41-0)

2-(Pyrrolidin-3-YL)propan-2-OL

Cat. No.: B2788875
CAS No.: 1245649-03-9; 1357923-37-5; 351369-41-0
M. Wt: 129.203
InChI Key: IYRJODMZHWPACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Pyrrolidine-Based Scaffolds in Modern Organic Synthesis

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in modern medicinal chemistry and organic synthesis. tandfonline.comfrontiersin.org This scaffold is prevalent in a vast array of natural products, alkaloids, and pharmacologically active molecules. tandfonline.comfrontiersin.org Its significance stems from several key attributes:

Physicochemical Properties: The presence of the nitrogen atom imparts basicity and hydrophilicity, which are crucial for drug-receptor interactions and pharmacokinetic profiles. tandfonline.comnih.gov The non-planar, puckered nature of the saturated ring provides a three-dimensional structure that can effectively explore biological space. nih.govnih.gov

Biological Relevance: Pyrrolidine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, antibacterial, and anti-inflammatory properties. tandfonline.comfrontiersin.org This versatility has established the pyrrolidine scaffold as a "privileged" structure in drug discovery. tandfonline.com

The synthetic flexibility and proven biological importance of the pyrrolidine core make it a highly sought-after template for the design and development of novel therapeutic agents and functional materials. tandfonline.comfrontiersin.org

Overview of the Chemical Compound's Distinctive Structural Features and Chirality for Research Endeavors

The chemical compound 2-(Pyrrolidin-3-YL)propan-2-OL (B1315711) possesses a unique set of structural features that make it a valuable tool in research. Its molecular formula is C₇H₁₅NO. fluorochem.co.uk

PropertyValue
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
IUPAC NameThis compound

The key structural elements of this compound are:

Pyrrolidine Ring: As discussed, this forms the core of the molecule, providing a robust and versatile scaffold. tandfonline.comfrontiersin.org

Propan-2-ol Group: The tertiary alcohol group attached to the pyrrolidine ring at the 3-position introduces a hydroxyl functional group. This group can participate in hydrogen bonding and serve as a site for further chemical transformations.

Chirality: The carbon atom at the 3-position of the pyrrolidine ring, to which the propan-2-ol group is attached, is a stereocenter. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(Pyrrolidin-3-yl)propan-2-ol and (S)-2-(Pyrrolidin-3-yl)propan-2-ol. chemscene.combldpharm.com

The presence of chirality is of paramount importance in many areas of chemical research, particularly in drug discovery. The different spatial arrangements of atoms in enantiomers can lead to distinct interactions with chiral biological targets such as enzymes and receptors, resulting in different pharmacological effects. nih.govnih.gov The availability of specific enantiomers of this compound allows researchers to investigate these stereoselective interactions and to develop highly specific and effective molecules. chemscene.combldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B2788875 2-(Pyrrolidin-3-YL)propan-2-OL CAS No. 1245649-03-9; 1357923-37-5; 351369-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRJODMZHWPACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351369-41-0
Record name 2-(pyrrolidin-3-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Pyrrolidin 3 Yl Propan 2 Ol and Its Enantiomers

Enantioselective Synthetic Pathways to (R)- and (S)-2-(Pyrrolidin-3-YL)propan-2-OL

The generation of enantiomerically pure forms of 2-(pyrrolidin-3-yl)propan-2-ol (B1315711) is of significant interest for the development of chiral pharmaceuticals. Methodologies to achieve this can be broadly categorized into strategies involving asymmetric induction during the primary synthesis and those that rely on diastereoselective transformations of chiral precursors.

Strategies for Asymmetric Induction in Direct Synthesis

The direct synthesis of enantiomerically enriched tertiary alcohols, such as the individual enantiomers of this compound, can be approached through the asymmetric addition of organometallic reagents to a suitable ketone precursor. A key strategy involves the use of a chiral ligand to induce stereoselectivity in the reaction.

A plausible and commonly employed route for synthesizing the N-protected precursor, tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, involves the reaction of N-Boc-3-acetylpyrrolidine with a methyl Grignard reagent (methylmagnesium bromide) or methyllithium (B1224462). To achieve enantioselectivity, a chiral ligand can be complexed with the organometallic reagent. For instance, chiral diamine or amino alcohol ligands are known to effectively control the facial selectivity of the nucleophilic attack on the prochiral ketone.

Table 1: Asymmetric Synthesis Strategy Overview

Precursor Reagent Chiral Induction Method Product

While specific examples for the direct asymmetric synthesis of this particular compound are not extensively detailed in publicly available literature, the principles of asymmetric Grignard additions are well-established and provide a clear pathway for this transformation. The choice of chiral ligand is critical in determining the enantiomeric excess (ee) of the final product.

Diastereoselective Control in Precursor Transformations

An alternative approach to obtaining enantiomerically pure this compound involves the use of a chiral starting material and controlling the stereochemistry of subsequent transformations. A common and versatile chiral precursor is (S)- or (R)-pyrrolidin-3-ol, which can be protected and then oxidized to the corresponding ketone. The subsequent Grignard addition would then proceed, and the stereochemical outcome would be influenced by the existing chiral center.

Another sophisticated strategy involves the diastereoselective reduction of a ketoester derived from a chiral starting material like hydroxyproline. For example, a β-ketoester can be reduced using a chiral catalyst, such as a Ruthenium(II)-BINAP complex, to set the stereochemistry of the hydroxyl group with high diastereoselectivity. Although this specific example leads to a different side chain, the principle can be adapted to precursors of this compound.

General Synthetic Procedures and Optimization Strategies

The synthesis of racemic this compound is more straightforward and typically involves the addition of a methyl organometallic reagent to a protected 3-acetylpyrrolidine. The N-tert-butoxycarbonyl (Boc) protecting group is commonly used due to its stability and ease of removal under acidic conditions.

The general reaction scheme is as follows:

Protection: Pyrrolidin-3-one is protected with a suitable protecting group, such as Boc anhydride, to yield N-Boc-pyrrolidin-3-one.

Functionalization: The protected ketone is then converted to N-Boc-3-acetylpyrrolidine.

Grignard Reaction: N-Boc-3-acetylpyrrolidine is reacted with an excess of a methyl Grignard reagent, such as methylmagnesium bromide, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

Deprotection: The Boc group is removed from the resulting tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, this compound.

Investigation of Reaction Conditions, Solvent Effects, and Reagent Selection

The efficiency and yield of the synthesis can be significantly influenced by various reaction parameters.

Solvent: The choice of solvent is crucial for the Grignard reaction. Anhydrous ethereal solvents such as THF and diethyl ether are standard due to their ability to solvate the Grignard reagent and their relative inertness.

Reagent: Both methylmagnesium bromide and methyllithium can be used as the methyl nucleophile. The choice may depend on availability, cost, and reactivity. An excess of the organometallic reagent is typically used to ensure complete conversion of the ketone.

Temperature: Grignard reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exotherm and minimize side reactions.

Protecting Group: The Boc group is a common choice for protecting the pyrrolidine (B122466) nitrogen. It is stable to the basic conditions of the Grignard reaction and can be readily removed. Other protecting groups, such as the benzyloxycarbonyl (Cbz) group, could also be employed.

Table 2: Representative General Synthesis Conditions

Step Reactants Reagents Solvent Temperature
Grignard Reaction N-Boc-3-acetylpyrrolidine, Methylmagnesium bromide - Tetrahydrofuran (THF) 0 °C to room temperature

Application of Advanced Reaction Techniques (e.g., Microwave-Assisted Synthesis)

Methodologies for Compound Isolation and Purity Verification in Synthesis

After the synthesis, proper isolation and purification of this compound are critical to obtain a product of high purity.

Work-up: The Grignard reaction is typically quenched with an aqueous solution of ammonium (B1175870) chloride to neutralize the reaction and dissolve the magnesium salts. The product is then extracted into an organic solvent.

Chromatography: Column chromatography is a standard method for purifying the N-protected intermediate. Silica (B1680970) gel is a common stationary phase, and a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate) is used as the eluent.

Crystallization: If the protected or deprotected compound is a solid, crystallization can be an effective purification technique. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Distillation: For liquid products, distillation under reduced pressure can be used for purification, especially for the final deprotected amine.

Purity Verification: The purity of the final compound and its intermediates is typically verified using a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight.

High-Performance Liquid Chromatography (HPLC): To assess the purity and, in the case of enantioselective synthesis, to determine the enantiomeric excess using a chiral stationary phase.

For the separation of enantiomers from a racemic mixture, chiral HPLC is a powerful technique. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation.

Advanced Chromatographic Techniques for Separation and Purification

The separation of the enantiomers of this compound from its racemic mixture requires chiral recognition, a process achieved by forming transient diastereomeric complexes between the analyte and a chiral selector. While standard column chromatography is used for basic purification, advanced techniques such as Supercritical Fluid Chromatography (SFC) and Chiral Capillary Electrophoresis (CE) offer superior resolution, speed, and efficiency for separating enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional High-Performance Liquid Chromatography (HPLC) for chiral separations. SFC utilizes supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption. Polysaccharide-based chiral stationary phases (CSPs), particularly those with cellulose (B213188) or amylose (B160209) derivatives, are highly effective in SFC for resolving chiral compounds containing polar functional groups like the hydroxyl and amine moieties in this compound.

The chiral recognition mechanism on these CSPs involves a combination of interactions, including hydrogen bonding with the carbamate (B1207046) linkages of the selector, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. Method development in SFC involves optimizing parameters such as the co-solvent (typically an alcohol like methanol (B129727) or ethanol), back pressure, and temperature to achieve baseline separation of the enantiomers. For pyrrolidone and proline derivatives, which are structurally related to the target compound, chlorinated polysaccharide CSPs have demonstrated excellent resolving power.

Illustrative SFC Method Parameters for Enantiomeric Separation

The following table outlines typical starting conditions for the chiral SFC separation of a compound like this compound.

ParameterValue/ConditionPurpose
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dichlorophenylcarbamate))Provides the chiral environment for enantiomeric recognition.
Dimensions 4.6 x 150 mm, 3 µmStandard analytical column dimensions for high efficiency.
Mobile Phase Supercritical CO₂ / Methanol (Gradient or Isocratic)CO₂ acts as the main carrier fluid; Methanol modifies polarity and analyte interaction.
Co-solvent % 10-20% MethanolOptimized to balance retention time and resolution.
Flow Rate 2-3 mL/minHigher flow rates than HPLC are possible due to low mobile phase viscosity.
Back Pressure 150 barMaintains the CO₂ in a supercritical state.
Temperature 40 °CInfluences analyte solubility and interaction kinetics with the CSP.
Detection UV at 210 nmDetection of the analyte as it elutes from the column.

Chiral Capillary Electrophoresis (CE) is another advanced technique that offers extremely high separation efficiency. In chiral CE, a chiral selector is typically added to the background electrolyte. For basic compounds like this compound, derivatized cyclodextrins are highly effective selectors. Cationic cyclodextrin (B1172386) derivatives, for instance, can interact with the protonated amine of the analyte, leading to the formation of diastereomeric complexes that migrate at different velocities under the influence of an electric field, thus enabling separation. The choice of cyclodextrin, its concentration, the pH of the electrolyte, and the applied voltage are key parameters for optimizing separation.

Protocols for Purity Assessment Beyond Basic Identification

Confirming the identity of this compound with techniques like NMR and mass spectrometry is a standard first step. However, a comprehensive purity assessment requires quantitative methods that can determine the exact mass fraction of the compound and identify any impurities, including its enantiomeric counterpart. Quantitative Nuclear Magnetic Resonance (qNMR) and validated chiral HPLC methods are principal techniques for this purpose.

Quantitative NMR (qNMR) provides a direct measurement of the purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity. Unlike chromatography, qNMR does not require an identical reference standard for the analyte itself, as the signal intensity is directly proportional to the number of protons generating the signal. This makes it a primary analytical method.

The protocol for assessing the purity of this compound via qNMR involves the following key steps:

Sample Preparation: An accurately weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d₆).

Spectrum Acquisition: A ¹H NMR spectrum is acquired under specific quantitative conditions, ensuring a long relaxation delay (D1) to allow for complete proton relaxation between scans, which is crucial for accurate integration.

Signal Selection: A well-resolved signal from the analyte (e.g., the singlet from the two methyl groups at the 2-position) and a signal from the internal standard are chosen for integration. These signals must be free from overlap with any other signals.

Purity Calculation: The purity is calculated using a formula that incorporates the integral values, the number of protons corresponding to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.

Example Data for Purity Calculation by ¹H qNMR

This table illustrates the data and calculation for determining the mass purity of a hypothetical batch of this compound.

ParameterSymbolAnalyte (Target)Standard (Maleic Acid)
Mass Weighed m15.20 mg5.50 mg
Molecular Weight MW129.20 g/mol 116.07 g/mol
Selected Signal --C(CH₃)₂OH-CH=CH-
Number of Protons N62
Integral Value I5.881.00
Purity of Standard P_std-99.9%
Calculated Purity P_analyte98.5%-

Purity Formula: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Impurity Profiling and Enantiomeric Excess (e.e.) Determination

Advanced Spectroscopic and Structural Elucidation of 2 Pyrrolidin 3 Yl Propan 2 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 2-(pyrrolidin-3-yl)propan-2-ol (B1315711), the ¹H NMR spectrum offers distinct signals for each unique proton, and their chemical shifts (δ) are influenced by neighboring functional groups.

The pyrrolidine (B122466) ring contains several protons whose chemical shifts and coupling patterns are crucial for confirming the structure. The protons on carbons adjacent to the nitrogen atom (C2 and C5) are typically found in the 2.8-3.5 ppm range, while the other ring protons appear at higher fields (1.5-2.5 ppm). The two methyl groups of the propan-2-ol moiety are chemically equivalent and therefore appear as a single, sharp singlet, typically around 1.1-1.3 ppm, due to the absence of adjacent protons.

Stereochemical Assignment: The relative stereochemistry of substituents on the pyrrolidine ring can be determined by analyzing the coupling constants (J-values) between adjacent protons and through multidimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.

Reaction Monitoring: ¹H NMR is a powerful technique for monitoring the progress of a chemical reaction in real-time. researchgate.netyoutube.comresearchgate.net For instance, in the synthesis of a derivative, one can observe the disappearance of signals corresponding to the starting materials and the simultaneous appearance of new signals corresponding to the product. This allows for the determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions to maximize yield. youtube.com

Expected ¹H NMR Data for this compound: The following data is predicted based on typical chemical shifts for similar structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
-C(CH₃)₂1.20Singlet (s)N/A
Pyrrolidine C4-H1.65-1.85Multiplet (m)-
Pyrrolidine C3-H2.40-2.55Multiplet (m)-
Pyrrolidine C2-H, C5-H2.80-3.20Multiplet (m)-
-NH, -OHBroadSinglet (br s)N/A

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum, confirming the total number of carbon environments.

The quaternary carbon of the propan-2-ol group, bonded to the hydroxyl group, is typically observed in the 68-75 ppm region. The two equivalent methyl carbons appear as a single peak in the 25-30 ppm range. The carbons of the pyrrolidine ring have characteristic shifts: those adjacent to the nitrogen (C2, C5) are deshielded and appear further downfield (45-55 ppm) compared to the other ring carbons (C3, C4), which are found in the 25-45 ppm range.

Expected ¹³C NMR Data for this compound: The following data is predicted based on typical chemical shifts for similar structural motifs.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C(C H₃)₂28.5
Pyrrolidine C432.0
Pyrrolidine C343.5
Pyrrolidine C2, C548.0
-C (CH₃)₂OH71.0

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. nih.gov Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton-proton networks throughout the molecule, such as through the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached. nih.govcolumbia.edu Each cross-peak represents a one-bond C-H connection, which is invaluable for assigning the signals of the pyrrolidine ring's CH and CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. columbia.eduyoutube.com HMBC is crucial for connecting different fragments of the molecule. For example, it can show a correlation between the methyl protons and the C3 carbon of the pyrrolidine ring, confirming the attachment point of the propan-2-ol group.

Expected 2D NMR Correlations for this compound:

Technique Correlating Nuclei Purpose
COSY C4-H ↔ C3-H ↔ C2-H; C4-H ↔ C5-HMaps H-H connectivity within the pyrrolidine ring.
HSQC C(CH₃)₂-H ↔ C(C H₃)₂; C2-H ↔ C2; C3-H ↔ C3; C4-H ↔ C4; C5-H ↔ C5Links each proton to its directly bonded carbon.
HMBC C(CH₃)₂-H ↔ C (CH₃)₂OH; C(CH₃)₂-H ↔ C3; C3-H ↔ C(CH₃)₂Confirms connectivity between the propan-2-ol and pyrrolidine moieties.

Mass Spectrometry for Molecular Characterization and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 mass units). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₇H₁₅NO), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. The expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and compared to the measured value to confirm the formula.

HRMS Data for this compound:

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₇H₁₆NO⁺130.1226

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. pdx.edu It is routinely used to assess the purity of a sample by separating the main compound from any impurities or byproducts from the synthesis. As the separated components elute from the LC column, they are ionized and detected by the mass spectrometer, which provides the molecular weight of each component. This confirms the identity of the main peak as the target compound and helps in the identification of any impurities present in the sample. pdx.educolumbia.edu

Lack of Publicly Available Spectroscopic and Structural Data for this compound and its Derivatives

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available experimental data for the chemical compound this compound and its direct derivatives. Despite the compound's commercial availability, detailed research findings regarding its advanced spectroscopic and structural properties are not present in published, peer-reviewed sources. This scarcity of information prevents a comprehensive analysis based on the specified outline of vibrational spectroscopy, X-ray crystallography, and chiroptical spectroscopy.

The requested in-depth article, which would require detailed research findings and data tables on the infrared (IR) and Raman spectroscopy, single-crystal X-ray diffraction, and chiroptical properties (optical rotation, circular dichroism) of this compound derivatives, cannot be generated at this time due to the absence of the necessary foundational research data in the public domain.

While general principles of these analytical techniques can be applied to predict the expected spectral features of such a molecule—for instance, IR spectroscopy would be expected to show characteristic absorptions for O-H, N-H, and C-H bonds—any such discussion would be purely theoretical and would not constitute the "detailed research findings" required by the prompt. Similarly, without experimental data, no authentic data tables for IR absorption frequencies, Raman shifts, crystallographic parameters, or specific optical rotation values can be compiled.

Further research and publication by the scientific community are required to elucidate the specific spectroscopic and structural characteristics of this compound and its derivatives before a detailed and scientifically accurate article as outlined can be written.

Computational and Theoretical Investigations of 2 Pyrrolidin 3 Yl Propan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting a wide range of molecular properties. These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, derive energies, geometries, and other characteristics of a molecule.

Prediction and Analysis of Conformational Preferences and Energetics

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, typically described as envelope (E) and twisted (T) forms. The position and orientation of the 2-hydroxypropan-2-yl substituent at the 3-position significantly influence the relative stability of these conformers. The substituent can be in either an axial or an equatorial position relative to the ring's pseudo-plane.

Computational studies on substituted pyrrolidines have shown that the conformational preferences are a delicate balance of steric hindrance and electronic effects. nih.govacs.org For 2-(pyrrolidin-3-yl)propan-2-ol (B1315711), the bulky tertiary alcohol group is expected to favor an equatorial position to minimize steric strain. DFT calculations can be used to optimize the geometry of various possible conformers and calculate their relative energies, thus predicting the most stable three-dimensional structure. researchgate.net The puckering of the pyrrolidine ring itself is also influenced by substituents. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

ConformerSubstituent PositionPyrrolidine PuckerRelative Energy (kcal/mol)
1EquatorialC2-endo (Twist)0.00
2EquatorialC3-exo (Envelope)0.85
3AxialC2-endo (Twist)3.50
4AxialC3-exo (Envelope)4.20

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Global Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide insights into a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom, making it the most probable site for electrophilic attack. The LUMO is likely to be a diffuse, anti-bonding orbital spread across the C-N and C-C sigma bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. scispace.com

From the HOMO and LUMO energies, global reactivity indices can be calculated to quantify chemical reactivity. pku.edu.cn These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Hypothetical FMO Energies and Global Reactivity Indices for this compound

ParameterDefinitionCalculated Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.2
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital1.5
Energy Gap (ΔE)E(LUMO) - E(HOMO)7.7
Electronegativity (χ)-(E(HOMO) + E(LUMO))/22.35
Chemical Hardness (η)(E(LUMO) - E(HOMO))/23.85
Global Electrophilicity (ω)χ² / (2η)0.72

Note: These values are hypothetical and serve to illustrate the parameters derived from FMO analysis.

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. researchgate.netscispace.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.net Theoretical predictions can aid in the assignment of complex experimental spectra and can help to distinguish between different isomers or conformers. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. nih.gov These theoretical frequencies often show a systematic deviation from experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental infrared (IR) spectra. wisc.edu

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

ParameterTheoretical PredictionExperimental Value
¹H NMR Chemical Shift (H on C3)2.1 ppm2.0 ppm
¹³C NMR Chemical Shift (C3)45.0 ppm44.5 ppm
IR Vibrational Frequency (O-H stretch)3550 cm⁻¹ (scaled)3400 cm⁻¹ (broad)
IR Vibrational Frequency (N-H stretch)3450 cm⁻¹ (scaled)3350 cm⁻¹

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape and the study of time-dependent properties.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. nih.gov The simulation would reveal the flexibility of the pyrrolidine ring, which can dynamically switch between different puckered conformations. It would also show the rotational freedom of the 2-hydroxypropan-2-yl side chain and the formation and breaking of intramolecular and intermolecular hydrogen bonds involving the hydroxyl and amine groups. Such simulations are crucial for understanding how the molecule behaves in a realistic environment. nih.gov

Mechanistic Computational Studies of Chemical Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

For this compound, several reactions could be investigated computationally. For example, the mechanism of N-alkylation or N-acylation at the secondary amine could be studied. DFT calculations would be used to locate the transition state structure for the nucleophilic attack of the nitrogen on an electrophile. rsc.orgnih.gov Another possible reaction to study would be the acid-catalyzed dehydration of the tertiary alcohol, which would proceed via a carbocation intermediate. Computational studies could determine the relative energies of the intermediates and transition states along the reaction pathway, providing a detailed understanding of the reaction mechanism. nih.govacs.org

Development of Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations can be used to develop quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. tandfonline.com By systematically modifying the structure of this compound in silico and calculating various electronic and steric descriptors, it is possible to build a model that correlates these properties with reactivity. nih.govnih.gov

For instance, one could computationally investigate a series of 3-substituted pyrrolidines to understand how the electronic nature of the substituent affects the nucleophilicity of the nitrogen atom. Descriptors such as the calculated HOMO energy, the charge on the nitrogen atom, and the global electrophilicity index could be correlated with experimentally determined reaction rates. scispace.com This approach allows for the rational design of new molecules with tailored reactivity and is a common practice in medicinal chemistry and materials science. frontiersin.org

Reactivity Profiles and Mechanistic Studies of 2 Pyrrolidin 3 Yl Propan 2 Ol in Organic Transformations

Reaction Pathways and Transformation Mechanisms Investigated (e.g., Hydrogen Transfer Reactions)

No specific reaction pathways or transformation mechanisms for 2-(Pyrrolidin-3-YL)propan-2-OL (B1315711), including hydrogen transfer reactions, have been documented in the available scientific literature. While pyrrolidine (B122466) derivatives are known to participate in a variety of organic transformations, the influence of the 3-(propan-2-ol) substituent on these pathways has not been specifically investigated.

Role in Intermolecular and Intramolecular Processes

There is no available research detailing the specific role of this compound in intermolecular or intramolecular processes. The presence of both a secondary amine and a tertiary alcohol functionality suggests the potential for hydrogen bonding and coordination with metal centers, but these interactions have not been experimentally studied for this particular molecule.

Comprehensive Investigations into Reaction Stereoselectivity and Diastereoselectivity

No comprehensive investigations into the stereoselectivity or diastereoselectivity of reactions involving this compound have been reported. Chiral pyrrolidine derivatives are frequently employed as auxiliaries to control the stereochemical outcome of reactions. nih.govresearchgate.net However, the efficacy and stereodirecting influence of the this compound structure in such applications have not been explored.

Strategies for Auxiliary Removal and Potential Recycling in Stoichiometric Applications

Given the lack of studies on the use of this compound as a chiral auxiliary, there is no information regarding strategies for its removal or recycling. The development of such methods would be contingent on its successful application in stoichiometric asymmetric synthesis, which has not been reported.

2 Pyrrolidin 3 Yl Propan 2 Ol As a Chiral Building Block and Auxiliary in Asymmetric Synthesis

Applications in Asymmetric Carbon-Carbon Bond Formation (e.g., Stereoselective Aldol (B89426) Reactions)

The utility of chiral pyrrolidine (B122466) derivatives in controlling stereochemistry is well-documented, particularly in aldol reactions, which are fundamental for forming carbon-carbon bonds. wikipedia.org Research into the N-propionylated form of the isomeric compound, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, demonstrates its role as a chiral auxiliary in stereoselective aldol reactions with benzaldehyde. rsc.orgresearchgate.net

The stereochemical outcome of these reactions is highly dependent on the reaction conditions, including the choice of solvent, temperature, and, most notably, the Lewis acid used as an additive. rsc.org By forming a chiral enolate, the auxiliary directs the approach of the aldehyde, leading to the preferential formation of either syn or anti aldol adducts.

Detailed Research Findings:

A study by Karlsson and Högberg investigated the influence of various Lewis acids on the diastereoselectivity of the aldol reaction between the lithium enolate of N-propionyl-(S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol and benzaldehyde. rsc.org Their findings illustrate the tunability of the stereochemical output:

Tin(II) chloride (SnCl₂) was found to favor the formation of the syn-diastereomer.

Titanocene dichloride (Cp₂TiCl₂) and Zirconocene dichloride (Cp₂ZrCl₂) , in contrast, induced higher selectivity for the anti-diastereomer. rsc.orgresearchgate.net

Trichlor(isopropoxy)titanium ((i-PrO)TiCl₃) exhibited syn-selectivity. rsc.org

Trimethylsilyl chloride (TMSCl) was unique in that it produced high selectivity for one specific syn- and one specific anti-diastereomer. rsc.org

The amount of Lewis acid added was also shown to be a critical factor, affecting both the reactivity and the level of stereoselectivity. rsc.org These results underscore the auxiliary's ability to form chelated transition states with different metals, thereby controlling the facial selectivity of the reaction. However, attempts to remove the auxiliary from the aldol products via acidic hydrolysis resulted in low yields and significant epimerization. rsc.org

Lewis Acid AdditivePredominant DiastereomerReported Selectivity (syn:anti ratio)Reference
SnCl₂synUp to 73:27 rsc.orgresearchgate.net
Cp₂ZrCl₂antiUp to 27:73 rsc.orgresearchgate.net
Cp₂TiCl₂antiReversed selectivity compared to SnCl₂ rsc.orgresearchgate.net
(i-PrO)TiCl₃synExhibited syn-selectivity rsc.org
TMSClSpecific syn and anti isomersHigh selectivity for one syn and one anti rsc.org

Development of 2-(Pyrrolidin-3-YL)propan-2-OL (B1315711) Derived Chiral Ligands for Catalysis

The pyrrolidine ring is a privileged scaffold for the development of chiral ligands for transition metal catalysis. mdpi.com The presence of a nitrogen atom for metal coordination, combined with stereocenters on the ring, allows for the creation of effective chiral environments around a metal center. Ligands derived from chiral pyrrolidines have been successfully applied in numerous asymmetric transformations, including hydrogenations, cyclopropanations, and cross-coupling reactions. acs.orgresearchgate.net

While specific ligands derived from this compound are not prominently featured in the literature, the general strategy involves utilizing the pyrrolidine nitrogen and the hydroxyl group of the propan-2-ol moiety as two coordination points for a metal. This N,O-bidentate chelation creates a rigid, well-defined chiral pocket that can induce enantioselectivity in a catalytic reaction.

For instance, chiral 2-aminocarbonylpyrrolidine ligands have been synthesized and applied in nickel-catalyzed asymmetric hydrogenation. researchgate.net Similarly, pyrrolidine-oxazoline containing ligands have been studied in the asymmetric transfer hydrogenation of ketones. researchgate.net These examples establish a clear precedent for the potential of new pyrrolidine-based structures, such as those derived from this compound, to serve as effective chiral ligands. The synthesis would typically involve N-functionalization of the pyrrolidine to introduce another ligating arm or to tune the steric and electronic properties of the resulting metal complex.

Strategies for Chiral Induction and Amplification in New Synthetic Methodologies

Chiral induction is the process by which a chiral entity, such as an auxiliary or a catalyst, influences the formation of a new chiral center in a molecule, leading to an excess of one enantiomer over the other. Pyrrolidine-based structures are masters of chiral induction, primarily through two major catalytic cycles: enamine and iminium ion catalysis. nih.gov

Enamine Catalysis: The secondary amine of the pyrrolidine ring can react with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine. This enamine then acts as a nucleophile, and the steric bulk of the pyrrolidine catalyst directs its attack on an electrophile to one face, thereby creating a new stereocenter with high enantioselectivity. mdpi.com

Iminium Catalysis: In reactions with α,β-unsaturated carbonyls, the pyrrolidine catalyst can form a chiral iminium ion. This activation lowers the LUMO of the substrate and the catalyst's structure shields one face, directing nucleophilic attack to the other and ensuring stereocontrol. nih.gov

In the context of this compound as a building block, the key to chiral induction lies in how its inherent chirality is transferred during a reaction. When used as a stoichiometric auxiliary, as in the aldol examples, the stereocenter(s) on the pyrrolidine ring dictate the conformation of the reactive enolate through steric hindrance and chelation, forcing the electrophile to approach from the less hindered direction. rsc.org

When incorporated into a catalyst, the pyrrolidine scaffold, along with the propan-2-ol side chain, would form a rigid chiral environment. The hydroxyl group could participate in hydrogen bonding to orient the substrate, further enhancing the stereochemical control. nih.gov

Derivatization Strategies to Expand Synthetic Utility

To expand the utility of a chiral building block like this compound, various derivatization strategies can be employed. These modifications aim to tune the molecule's steric and electronic properties, introduce new functionalities, or attach it to a solid support.

N-Acylation/Alkylation: The secondary amine of the pyrrolidine ring is a prime site for modification. As seen with the 2-yl isomer, N-acylation (e.g., with a propionyl group) is crucial for its use as an aldol auxiliary. rsc.org N-alkylation with different groups can introduce new steric bulk or coordinating atoms, transforming the building block into a diverse range of ligands or organocatalysts.

Protection/Modification of the Hydroxyl Group: The tertiary alcohol can be protected (e.g., as a silyl (B83357) ether) to prevent it from interfering with certain reactions or to modify the molecule's solubility and steric profile. Alternatively, it could be used as a handle to attach the molecule to other structures.

Introduction of Additional Functional Groups: The pyrrolidine ring itself can be further functionalized. For example, methods for the stereoselective synthesis of polysubstituted pyrrolidines, such as [3+2] cycloadditions, can be used to introduce substituents at other positions on the ring, creating more complex and potentially more selective catalysts or auxiliaries. acs.org

Attachment to Solid Supports: For applications in heterogeneous catalysis, the molecule can be tethered to a solid support, such as silica (B1680970) or a polymer resin. This is often achieved by modifying the N-H or O-H group with a linker that can be covalently attached to the support, facilitating catalyst recovery and reuse. nih.gov

These derivatization strategies are fundamental to the field of asymmetric synthesis, allowing chemists to take a simple chiral scaffold and adapt it for a wide array of specific and highly selective chemical transformations. mdpi.com

Future Research Trajectories and Methodological Advancements for 2 Pyrrolidin 3 Yl Propan 2 Ol

Emerging Synthetic Methodologies for Pyrrolidine (B122466) Derivatives

The synthesis of pyrrolidine rings, the core structure of 2-(pyrrolidin-3-yl)propan-2-ol (B1315711), is a dynamic area of research. Future investigations will likely move beyond traditional methods to embrace more efficient, selective, and sophisticated strategies. The focus is increasingly on asymmetric synthesis to control the stereochemistry of substituted pyrrolidines, which is crucial for their function in various applications. mdpi.comnih.gov

Promising methodologies that could be applied to the synthesis of this compound and its analogs include:

Organocatalytic Asymmetric Reactions: The use of small organic molecules, particularly those derived from proline, as catalysts has revolutionized asymmetric synthesis. mdpi.comnih.gov These catalysts can facilitate reactions like Michael additions, aldol (B89426) reactions, and cycloadditions to build the pyrrolidine scaffold with high enantioselectivity. nih.govresearchgate.net Research into novel bifunctional organocatalysts that combine a pyrrolidine moiety with a hydrogen-bond donor could lead to even more efficient and selective syntheses. mdpi.com

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules like pyrrolidine derivatives in a single step from three or more starting materials. tandfonline.com These reactions are atom-economical and can be accelerated using techniques like ultrasound or microwave irradiation. tandfonline.comnih.gov The 1,3-dipolar cycloaddition of azomethine ylides is a particularly powerful MCR for constructing the pyrrolidine ring. researchgate.nettandfonline.com

Biocatalysis: Enzymes offer an environmentally friendly and highly selective means of synthesis. acs.orgnih.gov Directed evolution of enzymes, such as cytochrome P450 variants, has enabled the creation of "pyrrolidine synthases" that can catalyze intramolecular C(sp³)–H amination to form the pyrrolidine ring with excellent enantioselectivity. acs.orgescholarship.org This biocatalytic approach avoids the need for pre-functionalized substrates and operates under mild conditions. rsc.orgbohrium.com

Metal-Catalyzed Reactions: Transition metal catalysis continues to provide novel pathways to pyrrolidine derivatives. For instance, palladium-catalyzed hydroarylation of pyrrolines can produce 3-substituted pyrrolidines, a key structural motif. researchgate.netnih.govnih.gov Furthermore, catalyst-tuned hydroalkylation reactions using cobalt or nickel can provide divergent access to either C2- or C3-alkylated pyrrolidines with high regio- and enantioselectivity. organic-chemistry.org

Synthetic MethodologyKey FeaturesPotential Advantages for this compound SynthesisReferences
OrganocatalysisMetal-free, asymmetric synthesis, use of chiral pyrrolidine-based catalysts.High enantioselectivity, mild reaction conditions, catalyst recyclability. mdpi.comnih.govresearchgate.net
Multicomponent Reactions (MCRs)Three or more reactants in one pot, high atom economy, often uses cycloaddition.Increased synthetic efficiency, reduced waste, rapid access to complex derivatives. tandfonline.comtandfonline.com
BiocatalysisUse of engineered enzymes (e.g., P450), intramolecular C-H amination.High stereoselectivity, environmentally friendly (mild, aqueous conditions), avoids protecting groups. acs.orgnih.govescholarship.org
Metal CatalysisPalladium, Cobalt, or Nickel catalysts for reactions like hydroarylation/hydroalkylation.Direct functionalization of the pyrrolidine ring, divergent synthesis of isomers. researchgate.netorganic-chemistry.org

Advanced Spectroscopic and Computational Approaches for Deeper Chemical Insights

Gaining a profound understanding of the three-dimensional structure of this compound, including its absolute configuration and conformational dynamics, is essential. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and computational modeling.

Spectroscopic Techniques:

NMR Spectroscopy for Chiral Discrimination: While standard NMR can struggle to distinguish between enantiomers, specialized techniques can provide detailed stereochemical information. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess. researchgate.netresearchgate.net Advanced 2D NMR experiments, such as NOESY and EXSY (Exchange Spectroscopy), are particularly powerful for differentiating diastereomers and studying their interconversion dynamics in solution. nih.govnih.gov

Chiroptical Spectroscopy: Techniques that measure the differential interaction of chiral molecules with polarized light are invaluable. Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) provide detailed information about the stereochemistry of molecules in solution. google.comresearchgate.net Comparing experimentally obtained VCD spectra with those predicted by quantum chemical calculations is a robust method for determining the absolute configuration of chiral molecules like this compound. acs.org

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for predicting molecular properties. It can be used to calculate the energies of different stereoisomers and conformers, helping to identify the most stable structures. nih.gov Furthermore, DFT calculations are essential for simulating NMR chemical shifts and VCD spectra, which are then compared with experimental data to confirm structural assignments. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, revealing conformational preferences and interactions with solvent molecules. This is crucial for understanding its reactivity and potential biological interactions.

TechniqueTypeInformation GainedReferences
NMR with Chiral AuxiliariesSpectroscopicEnantiomeric excess, differentiation of enantiomers. researchgate.netresearchgate.net
2D NOESY/EXSY NMRSpectroscopicDifferentiation of diastereomers, study of chemical exchange and conformational dynamics. nih.govnih.gov
Vibrational Circular Dichroism (VCD)SpectroscopicDetermination of absolute configuration (when combined with computation). acs.org
Density Functional Theory (DFT)ComputationalPredicts stable conformers, simulates spectroscopic data (NMR, VCD) for comparison with experiment. nih.govnih.gov

Exploration of Novel Reactivity Modes and Catalytic Applications

The pyrrolidine scaffold is a privileged structure in organocatalysis. mdpi.commdpi.com Future research should explore the potential of this compound and its derivatives as catalysts or as ligands in metal-based catalysis. The presence of a secondary amine, a hydroxyl group, and a chiral center at the 3-position provides multiple points for modification and interaction.

Bifunctional Organocatalysis: By modifying the structure, this compound could be developed into a bifunctional catalyst. The pyrrolidine nitrogen can activate substrates through enamine or iminium ion formation, while the hydroxyl group or a derivative thereof could act as a hydrogen-bond donor to orient the second reactant, leading to high stereoselectivity in reactions like Michael or aldol additions. mdpi.com

Ligand Development for Asymmetric Metal Catalysis: The pyrrolidine nitrogen and the propan-2-ol oxygen can act as a bidentate ligand for transition metals. Chiral gold(I) complexes featuring pyrrolidinyl ligands have shown promise in enantioselective cycloaddition reactions. nih.govacs.org Investigating the coordination of this compound to metals like gold, palladium, or rhodium could lead to new catalysts for a range of asymmetric transformations.

Scaffold for More Complex Catalysts: The compound can serve as a chiral building block for the synthesis of more elaborate catalytic systems. For example, it could be incorporated into phosphine (B1218219) ligands (e.g., JohnPhos-type) or N-heterocyclic carbene (NHC) structures to create a chiral binding pocket around a metal center. acs.org

Considerations for Sustainable and Green Chemistry Principles in Synthesis and Application

Future research on this compound must incorporate the principles of green chemistry to ensure that synthetic and application processes are environmentally benign. vjol.info.vnresearchgate.net

Key areas for consideration include:

Use of Green Solvents: Shifting away from volatile organic solvents towards greener alternatives like water, ethanol, or solvent-free conditions is a primary goal. vjol.info.vnsemanticscholar.org Multicomponent reactions and biocatalytic processes are often compatible with aqueous media. tandfonline.comacs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting material atoms into the final product. MCRs are inherently atom-economical. tandfonline.com Catalytic approaches, which use small amounts of a substance to generate large amounts of product, are also preferable to stoichiometric reactions.

Renewable Feedstocks: While many syntheses of pyrrolidines start from petroleum-derived materials, future work could explore pathways from renewable resources. Proline, a naturally occurring amino acid, is a common and sustainable starting point for many pyrrolidine syntheses. nih.govmdpi.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis which can significantly shorten reaction times, aligns with green chemistry principles. nih.gov Biocatalytic reactions that proceed at ambient temperature and pressure are also highly energy-efficient. rsc.org

By focusing on these advanced and sustainable methodologies, future research can unlock the full potential of this compound, leading to a deeper chemical understanding and the development of novel, efficient, and environmentally responsible applications.

Q & A

Q. Key Data :

MethodYield (%)Purity (%)Side Products
Grignard65–75≥90Over-alkylated derivatives
Hydrogenation80–85≥95None reported

Basic: How do structural analogs of this compound differ in reactivity?

Methodological Answer:
Structural analogs (e.g., halogen-substituted or pyridine-containing derivatives) exhibit distinct reactivity due to electronic and steric effects :

  • Halogen Substituents : Bromine or chlorine at the phenyl ring (e.g., 2-(2-Bromophenyl)propan-2-ol) increases electrophilicity, enabling faster nucleophilic substitutions. The larger atomic radius of bromine enhances polarizability, altering solubility and melting points .
  • Pyridine Moieties : Derivatives like 2-(6-Methylpyridin-2-YL)propan-2-OL show enhanced hydrogen-bonding capacity, influencing interactions with biological targets (e.g., enzymes) .

Experimental Design Tip : Use Hammett plots to correlate substituent electronic effects with reaction rates.

Advanced: How can conflicting spectral data (NMR, MS) for this compound be resolved?

Methodological Answer:
Discrepancies in spectral data often arise from tautomerism or solvent effects :

  • Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts). For example, broadening of peaks at 25°C may resolve into distinct signals at −40°C .
  • High-Resolution MS : Use ESI-TOF or MALDI-TOF to distinguish between isobaric impurities and the parent compound. Calibrate with internal standards (e.g., sodium trifluoroacetate) .

Case Study : In 2-(3-(Trifluoromethyl)phenyl)propan-2-ol, solvent polarity (DMSO vs. CDCl₃) caused peak splitting in ¹H NMR due to hydrogen bonding .

Advanced: What strategies optimize the enantiomeric purity of this compound for chiral drug development?

Methodological Answer:
Enantiomeric purity is critical for pharmacological activity. Strategies include:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP or Salen) in hydrogenation or alkylation reactions. For example, Ru-BINAP complexes achieve >90% ee in propan-2-ol derivatives .
  • Chiral Chromatography : Employ HPLC with cellulose-based chiral stationary phases (CSPs) for preparative separation. Solvent systems (hexane/isopropanol) and flow rates must be optimized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.